1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride” include a molecular weight of 269.79 g/mol. More specific properties such as solubility, melting point, boiling point, etc., are not available from the search results.Scientific Research Applications
Pharmacokinetic Studies
- ALK Inhibitor in Cancer Treatment : A compound structurally related to 1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride was studied for its potential as an anaplastic lymphoma kinase (ALK) inhibitor for treating cancer. This study focused on the pharmacokinetics, including enzymatic hydrolysis and clearance rates (Teffera et al., 2013).
Chemical Properties and Synthesis
Luminescent Properties and Photo-induced Electron Transfer : Research on piperazine substituted naphthalimide model compounds, closely related to this compound, showed notable luminescent properties. These findings have implications for its use in chemical probes and sensors (Gan et al., 2003).
Synthesis of Piperidine Derivatives : A study focused on synthesizing various piperidine derivatives, including those structurally similar to this compound. This research contributes to understanding the synthetic pathways and chemical properties of such compounds (Watanabe et al., 1993).
Biological and Antimicrobial Applications
Antimicrobial Activity and Structural Analysis : Novel quinoline-containing compounds, including 3-piperazin-1-yl-benzo[d]isothiazole, were synthesized and analyzed for their antimicrobial activity. This research highlights the potential use of these compounds in developing new antimicrobial agents (Marganakop et al., 2022).
Synthesis and Bioactivity of Piperazine Derivatives : Studies on derivatives of 1-(Benzo[d]isothiazole-3-yl)piperidin-4-amine hydrochloride, such as the synthesis and evaluation of their antimicrobial activity, provide insight into their potential as microbiocides and their application in treating various bacterial and fungal infections (Mishra & Chundawat, 2019).
Safety and Hazards
The safety and hazards associated with “1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride” are not explicitly mentioned in the search results. As with any chemical, appropriate safety measures should be taken when handling it, and it should be used only for research purposes.
Future Directions
The future directions for research on “1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by similar compounds , it could be of interest to investigate its potential applications in various fields such as medicinal chemistry, pharmacology, and drug development.
Properties
IUPAC Name |
1-(1,2-benzothiazol-3-yl)piperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S.ClH/c13-9-5-7-15(8-6-9)12-10-3-1-2-4-11(10)16-14-12;/h1-4,9H,5-8,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVNDQOWYRMRMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NSC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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